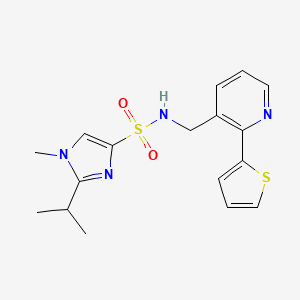![molecular formula C13H25NO4 B2862609 2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid CAS No. 1694122-93-4](/img/structure/B2862609.png)
2-({[(Tert-butoxy)carbonyl]amino}methyl)-2,4-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a type of amino acid derivative, specifically a tert-butyloxycarbonyl (Boc) protected amino acid . The Boc group is a protecting group used in organic synthesis, particularly for amines .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base .Molecular Structure Analysis
The molecular weight of this compound is 259.35 . The IUPAC name is 2-(((tert-butoxycarbonyl)amino)methyl)-4,4-dimethylpentanoic acid .Chemical Reactions Analysis
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Synthetic Strategies and Intermediates
A study outlines the development of synthetic strategies for preparing protected methyl esters of non-proteinogenic amino acids, utilizing tert-butoxycarbonyl (Boc) moieties as acid-labile protecting groups. These methods involve reductive amination and oxidation steps, indicating the utility of tert-butoxycarbonyl-protected intermediates in synthesizing complex amino acids for pharmaceutical and biochemical applications (Temperini et al., 2020).
Polymorphism in Crystalline Structures
Research on N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester reveals polymorphic forms in its crystalline structure, offering insights into molecular conformation and packing. This study highlights the significance of tert-butoxycarbonyl groups in affecting the physical properties of compounds, which is critical for the design and development of new materials and drugs (Gebreslasie, Jacobsen, & Görbitz, 2011).
Biosynthesis and Biotechnological Applications
The tert-butoxycarbonyl group is also mentioned in the context of biosynthesis, particularly in the production of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon sources. This research underscores the potential of biotechnological processes in synthesizing valuable chemicals from biobased materials, thereby contributing to sustainable development and green chemistry (Rohwerder & Müller, 2010).
Mechanism of Action
Target of Action
Similar compounds with tert-butoxycarbonyl (boc) protection are often used in the synthesis of peptides , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
The boc group is a common protecting group used in organic synthesis, particularly for amines . The Boc group can be removed under acidic conditions, revealing the free amine . This property is often utilized in the stepwise construction of peptides .
Biochemical Pathways
Compounds with similar structures are often involved in the synthesis of peptides and proteins , suggesting that this compound may play a role in these biochemical pathways.
Pharmacokinetics
As a general rule, the Boc group increases the lipophilicity of a compound, which can influence its absorption and distribution . The Boc group can also be removed in the body under acidic conditions, such as in the stomach .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of this compound . For instance, the Boc group can be removed under acidic conditions . Therefore, the compound’s activity may vary depending on the pH of its environment.
Safety and Hazards
Future Directions
While specific future directions for this compound are not mentioned in the sources, the use of Boc-protected amines in organic synthesis is a well-established field with ongoing research. The development of new synthetic methods and applications in the synthesis of complex molecules could be potential future directions .
properties
IUPAC Name |
2,4-dimethyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-9(2)7-13(6,10(15)16)8-14-11(17)18-12(3,4)5/h9H,7-8H2,1-6H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUATXGHBESHQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CNC(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2862529.png)
![6-(4-benzylpiperidin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2862531.png)
![Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2862532.png)
![7-(3-methoxypropyl)-1,3-dimethyl-N-(4-methylbenzyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2862534.png)
![1-Oxa-4-azaspiro[5.5]undecan-9-ol;hydrochloride](/img/structure/B2862539.png)


![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2862542.png)


